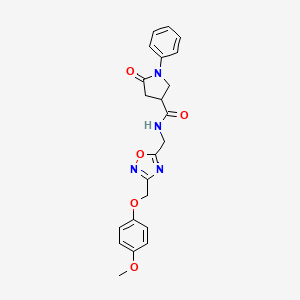

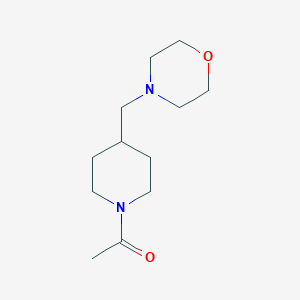

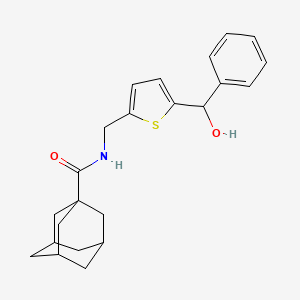

![molecular formula C17H16F2N4O2S B2817777 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034305-66-1](/img/structure/B2817777.png)

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of thiazole and imidazole, both of which are heterocyclic organic compounds . Thiazole has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Imidazole also has a five-membered ring but contains three carbon, two nitrogen, and four hydrogen atoms .

Synthesis Analysis

The synthesis of similar compounds involves the design and development of different thiazole and imidazole derivatives . The process includes in silico ADMET prediction and the combination with various 1,2,3 triazoles . All synthesized derivatives are characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

The chemical reactions of similar compounds involve the design and synthesis of novel imidazole and thiazole derivatives . The most active derivatives display significant antitubercular activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds show that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . A similar compound, 4,4-Difluorocyclohexanemethanol, has a density of 1.154 g/mL at 25 °C .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

- Design and Synthesis : Compounds with similar frameworks have been designed and synthesized for their potential applications in anticancer, antimicrobial, and antifungal activities. For instance, Ravinaik et al. (2021) synthesized a series of compounds evaluated for anticancer activity against various cancer cell lines, showing moderate to excellent activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

- Biological Activity Evaluation : Patel et al. (2015) synthesized novel heterocyclic compounds, including N-(benzo[d]thiazol-2-yl) derivatives, characterized by elemental analysis and spectral studies, and evaluated for antibacterial and antifungal activities (Patel, Patel, & Shah, 2015).

Antimicrobial and Antifungal Activities

- Antimicrobial Properties : A study by Gilani et al. (2011) explored the antimicrobial properties of novel compounds against various bacterial and fungal strains, demonstrating moderate to good inhibition (Gilani, Khan, Siddiqui, Verma, Mullick, & Alam, 2011).

- Antifungal Screening : Desai et al. (2016) synthesized and evaluated the antimicrobial activity of N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides, showing significant potential against various bacterial and fungal pathogens (Desai, Bhatt, Dodiya, Karkar, Patel, & Bhatt, 2016).

Nematocidal and Antitumor Activities

- Nematocidal Activity : Liu et al. (2022) reported on novel 1,2,4-oxadiazole derivatives with 1,3,4-thiadiazole amide moiety showing promising nematocidal activity against Bursaphelenchus xylophilus, indicating potential as lead compounds for nematicide development (Liu, Wang, Zhou, & Gan, 2022).

- Antitumor Effectiveness : Ostapiuk et al. (2017) synthesized new thiazole derivatives and investigated their antitumor activity, revealing significant inhibitory effects on the in vitro growth of human tumor cells, highlighting their potential in anticancer research (Ostapiuk, Frolov, & Matiychuk, 2017).

Mécanisme D'action

While the specific mechanism of action for this compound is not mentioned in the available resources, similar compounds have shown significant biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Orientations Futures

Propriétés

IUPAC Name |

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N4O2S/c18-17(19)5-3-10(4-6-17)15-22-14(25-23-15)8-20-16(24)11-1-2-12-13(7-11)26-9-21-12/h1-2,7,9-10H,3-6,8H2,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWHPHKZLTUPNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

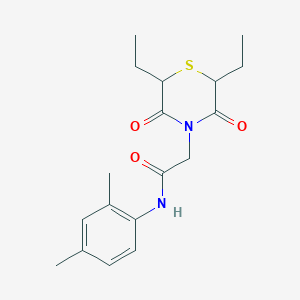

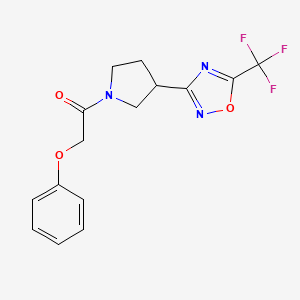

![4-fluoro-N-{[4-(1H-imidazol-1-yl)phenyl]methyl}aniline](/img/structure/B2817698.png)

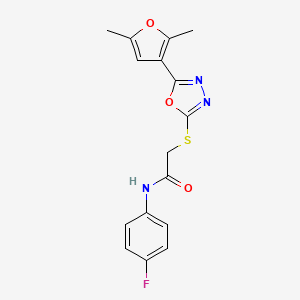

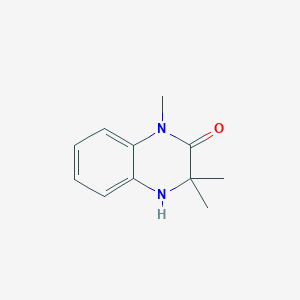

![1-(4-Methoxyphenyl)-5-oxo-N-[4-(propylcarbamoyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B2817702.png)

![3-methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)

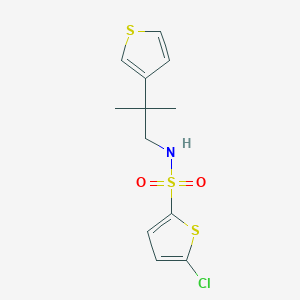

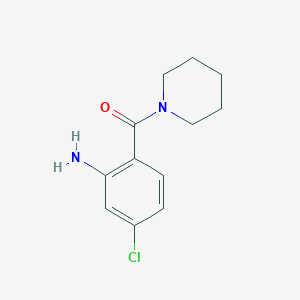

![N-{[4-(2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl]carbonyl}glycine](/img/structure/B2817710.png)

![1,7-dimethyl-3-pentyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2817711.png)